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A Comparative Pharmacodynamic Profile:
Ceftolozane vs. Ceftazidime

This guide provides a detailed comparison of the pharmacodynamic properties of ceftolozane
and ceftazidime, two cephalosporin antibiotics critical in the management of infections caused
by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. The
addition of B-lactamase inhibitors, tazobactam to ceftolozane and avibactam to ceftazidime,
significantly broadens their spectrum of activity. This document is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview supported
by experimental data.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of ceftolozane, often combined with tazobactam (C/T), is consistently
demonstrated to be superior to ceftazidime, particularly against challenging isolates of P.
aeruginosa. Ceftolozane's structural design, featuring a heavier side-chain, provides enhanced
stability against hydrolysis by AmpC (3-lactamases, a common resistance mechanism in P.
aeruginosa.[1] Furthermore, its efficacy is less affected by the loss of porin channels, another
mechanism that can reduce the susceptibility to ceftazidime.[1]

Numerous studies highlight that C/T exhibits greater in vitro activity against multidrug-resistant
(MDR) and extensively drug-resistant (XDR) P. aeruginosa compared to ceftazidime/avibactam
(CZA).[2] Against B-lactam-resistant P. aeruginosa, C/T has shown higher susceptibility rates
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than CZA (72.5% vs. 61.8%).[3] Notably, a significant portion of CZA-resistant isolates remain
susceptible to C/T.[3]

However, the activity of CZA is noteworthy against isolates producing certain -lactamases,
such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48, where it generally
shows better activity than C/T. Against extended-spectrum B-lactamase (ESBL)-producing
isolates, both combinations show high susceptibility, though CZA may have slightly lower
minimum inhibitory concentrations (MICs).

Table 1: Comparative In Vitro Activity against

Pseudomonas aeruginosa @@

Antibiotic o
o Isolate MIC50 MIC90 Susceptibili
Combinatio Reference
Phenotype (ng/mL) (ng/mL) ty (%)
n
Ceftolozane/ Multidrug-
] 0.5 4 95
Tazobactam Resistant
Ceftazidime/ Multidrug-
. . 15 94
Avibactam Resistant
Ceftolozane/ Meropenem- 92
Tazobactam Resistant
Ceftazidime/ Meropenem- 92
Avibactam Resistant
Ceftolozane/ Beta-Lactam- 125
Tazobactam Resistant '
Ceftazidime/ Beta-Lactam- 618
Avibactam Resistant '

Table 2: Comparative In Vitro Activity against
Enterobacteriaceae
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Antibiotic . I
o Organism MIC50 MIC90 Susceptibili

Combinatio Reference

Group (ng/mL) (ng/mL) ty (%)
n

ESBL-
Ceftolozane/ ]

producing 0.38 96.6
Tazobactam ]

isolates

ESBL-
Ceftazidime/ )
) producing 0.125 100
Avibactam ]

isolates

Carbapenem-
Ceftolozane/ Resistant

=256 10

Tazobactam Enterobacteri

aceae (CRE)

Carbapenem-
Ceftazidime/ Resistant
] 2256 45
Avibactam Enterobacteri

aceae (CRE)

In Vivo Efficacy: Animal Model Data

Animal infection models are crucial for evaluating the in vivo pharmacodynamics of

antimicrobial agents and for predicting their clinical success. A rabbit pneumonia model was

utilized to compare the efficacy of ceftolozane with ceftazidime and other 3-lactams against P.

aeruginosa. In this model, ceftolozane demonstrated dose-dependent efficacy. A higher dose

of ceftolozane (2g three times daily) resulted in a significantly greater reduction in pulmonary

bacterial load compared to a lower dose (1g three times daily) and was more effective than

ceftazidime. At the 1g dose, ceftolozane showed efficacy equivalent to that of ceftazidime.

Table 3: In Vivo Efficacy in a Rabbit Pneumonia Model
against P. aeruginosa
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Mean Pulmonary Bacterial
Treatment Group Reference
Load (logio CFUIg of lung)

Control 6.3+0.9
Ceftolozane (19g) 49+0.3
Ceftolozane (29) 3.6+£0.3
Ceftazidime 48+0.2
Imipenem 3.9+0.3
Piperacillin/Tazobactam 55+£0.8

Pharmacokinetic/lPharmacodynamic (PK/PD)
Parameters

The primary PK/PD index associated with the efficacy of 3-lactam antibiotics is the percentage
of the dosing interval during which the free drug concentration remains above the MIC (%fT >
MIC). For critically ill patients, a target of 100% fT > MIC is often suggested. Both
ceftolozane/tazobactam and ceftazidime/avibactam are primarily eliminated by the kidneys,
necessitating dose adjustments in patients with renal impairment. Pharmacokinetic simulations
are employed to optimize dosing regimens to achieve the desired PK/PD targets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacodynamic
studies. Below are standardized protocols for key experiments cited in the comparison of
ceftolozane and ceftazidime.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution:

o Preparation of Antibiotic Solutions: Stock solutions of ceftolozane and ceftazidime (with their
respective -lactamase inhibitors at a fixed concentration, e.g., 4 pg/mL) are prepared. Serial
two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well
microtiter plates.
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Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies
are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension
is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105
colony-forming units (CFU)/mL in each well.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that
completely inhibits visible bacterial growth.

. Etest:

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is
prepared.

Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across
the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

Application of Etest Strips: Etest strips, which have a predefined gradient of the antibiotic,
are placed on the agar surface.

Incubation: The plates are incubated under the same conditions as the broth microdilution
method.

Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the
point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Assay

Preparation: Log-phase bacterial cultures (approximately 106 CFU/mL) are prepared in
CAMHB.

Antibiotic Exposure: Antibiotics are added at concentrations corresponding to their free peak
physiological levels.

Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8,
and 24 hours).
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Quantification: The samples are serially diluted and plated on agar to determine the number
of viable bacteria (CFU/mL).

Analysis: The change in bacterial count over time is plotted. Bactericidal activity is typically
defined as a >=3-log1o reduction in the initial bacterial inoculum.

Animal Infection Model (Neutropenic Murine Thigh
Infection Model)

Induction of Neutropenia: Mice are rendered neutropenic by the administration of
cyclophosphamide prior to infection. This minimizes the confounding effects of the host
immune system.

Infection: A standardized inoculum of the test organism (e.g., 106 - 107 CFU) is injected into
the thigh muscle of the mice.

Treatment: Antibiotic therapy is initiated at a specified time post-infection. Different dosing
regimens are administered to different groups of animals.

Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours), the mice are
euthanized, and the thighs are excised and homogenized. The number of viable bacteria in
the thigh tissue is quantified by plating serial dilutions.

PK/PD Analysis: Blood samples are collected at various time points to determine the
pharmacokinetic profile of the drug. The relationship between drug exposure (e.g., %fT >
MIC) and the observed antibacterial effect (reduction in bacterial load) is then modeled.

Visualizing Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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